spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol
Description
Molecular Architecture and Spirocyclic Connectivity
The defining feature of spiro[4,6a-dihydro-3aH-cyclopenta[d]dioxole-2,1'-cyclohexane]-4-ol lies in its spirocyclic core, where a cyclohexane ring and a cyclopenta[d]dioxole system share a single oxygen atom at the spiro junction. The cyclopenta[d]dioxole component consists of a five-membered ring fused to a 1,3-dioxole group, creating a bicyclic structure with two oxygen atoms at positions 1 and 3. This arrangement introduces significant ring strain and electronic asymmetry, which are partially mitigated by the spiro connection to the cyclohexane ring. The hydroxyl group at position 4 of the cyclohexane ring further modulates the molecule’s polarity and hydrogen-bonding potential.
Table 1: Key Structural Parameters of Spiro[4,6a-Dihydro-3aH-Cyclopenta[d]Dioxole-2,1'-Cyclohexane]-4-Ol
| Parameter | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{16}\text{O}_{3} $$ |
| Molecular Weight | 196.24 g/mol |
| Spiro Junction Atom | Oxygen |
| Functional Groups | Hydroxyl, ether, dioxole |
The spiro connectivity imposes a perpendicular orientation between the two rings, as evidenced by crystallographic data from analogous spiro compounds. This spatial arrangement reduces steric clashes while enhancing conformational rigidity, a trait critical for applications requiring structural predictability.
Stereochemical Configuration (3aS,4S,6aR) Characterization
The stereochemical descriptor (3aS,4S,6aR) specifies the absolute configuration of three stereocenters within the molecule. The "3aS" and "6aR" designations correspond to the bridgehead carbons of the cyclopenta[d]dioxole system, while "4S" refers to the hydroxyl-bearing carbon on the cyclohexane ring. These configurations were elucidated through a combination of X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy in related spirocyclic derivatives.
Table 2: Stereochemical Assignments for (3aS,4S,6aR)-Spiro[4,6a-Dihydro-3aH-Cyclopenta[d]Dioxole-2,1'-Cyclohexane]-4-Ol
| Stereocenter | Configuration | Structural Role |
|---|---|---|
| 3a | S | Bridgehead of dioxole ring |
| 4 | S | Hydroxyl group position |
| 6a | R | Junction with cyclohexane ring |
The (3aS,4S,6aR) configuration induces a specific spatial arrangement of substituents, which influences intermolecular interactions such as hydrogen bonding and van der Waals forces. For instance, the equatorial orientation of the hydroxyl group minimizes steric hindrance with the dioxole ring, favoring stable crystal packing. Comparative studies of enantiomeric pairs have demonstrated that deviations from this configuration significantly alter solubility and melting points.
Comparative Analysis with Related Benzodioxole Spiro Systems
When contrasted with simpler benzodioxole spiro systems, such as spiro[1,3-benzodioxole-2,1'-cyclohexane] ($$ \text{C}{12}\text{H}{14}\text{O}_{2} $$), key differences emerge in ring saturation, functionalization, and electronic properties. The benzodioxole derivative features a fully aromatic benzene ring fused to the dioxole, whereas the target compound incorporates a partially saturated cyclopentane ring. This difference markedly affects electron distribution: the aromatic system in the benzodioxole derivative delocalizes π-electrons across the benzene ring, while the cyclopenta[d]dioxole system localizes electron density near the oxygen atoms.
Table 3: Structural Comparison with Spiro[1,3-Benzodioxole-2,1'-Cyclohexane]
The hydroxyl group in the target compound introduces additional hydrogen-bonding capacity absent in the benzodioxole analog, potentially enhancing its solubility in polar solvents. Furthermore, the saturated cyclopentane ring in the target molecule reduces overall planarity, which may hinder π-π stacking interactions but improve compatibility with hydrophobic environments.
Properties
IUPAC Name |
spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJRUPQDMJWTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C=CC(C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the activation of a cyclohexanone derivative (e.g., 4-dimethylamino-4-phenylcyclohexanone) using trimethylsilyl triflate (TMSOTf) as a Lewis acid. The tryptophol component, typically protected as a trimethylsilyl (TMS) ether, undergoes nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization to form the spiroether scaffold. Stereochemical outcomes depend on the configuration of the starting materials, with trans-diastereomers predominating due to favorable transition-state geometry.
Key Parameters:
Optimization and Challenges
Product yields are highly sensitive to moisture levels, necessitating anhydrous conditions. Substituting TMSOTf with milder acids like camphorsulfonic acid (CSA) reduces side reactions but prolongs reaction times. Computational studies suggest that electron-donating groups on the cyclohexanone aryl ring enhance cyclization rates by stabilizing partial positive charges during the transition state.
Photochemical Diazotization of Pyrazoline Precursors
An alternative route leverages the photolysis of pyrazoline intermediates derived from 1,3-dipolar cycloadditions. This method is particularly effective for introducing cyclopropane moieties adjacent to the spiro center.
Synthesis of Pyrazoline Intermediates
Pyrazolines are synthesized via the cycloaddition of diazopropane with (E)-4-arylidene-pyrrolidine-2,3-diones. Diazopropane, generated in situ from acetone azine and iodosylbenzene, reacts with the dienophile at −40°C to form the pyrazoline adduct.
Representative Reaction:
$$
\text{Diazopropane} + \text{(E)-4-Benzylidene-1-phenylpyrrolidine-2,3-dione} \xrightarrow{\text{CH}2\text{Cl}2, -40^\circ\text{C}} \text{Pyrazoline Adduct (85\% yield)}
$$
Photolytic Cyclopropanation
Irradiation of the pyrazoline adduct at 300 nm induces nitrogen extrusion, forming the spiro-cyclopropane structure. This step is critical for establishing the bicyclic framework of the target compound.
Conditions:
Table 1: Photolysis Outcomes for Selected Pyrazoline Derivatives
| Pyrazoline Substituent | Irradiation Time (h) | Product Yield (%) |
|---|---|---|
| 4-Chlorophenyl | 4 | 72 |
| 4-Methoxyphenyl | 6 | 65 |
| 2-Naphthyl | 5 | 68 |
Radical-Mediated Spiroannulation
Radical cyclization offers a complementary approach to access strained spirocyclic systems. This method employs tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) to generate carbon-centered radicals capable of intramolecular hydrogen abstraction and cyclization.
Reaction Setup and Mechanism
A bromoalkene precursor undergoes single-electron transfer (SET) with Bu3SnH, producing a carbon radical that cyclizes to form the spiro junction. The reaction proceeds via a chair-like transition state, favoring the formation of six-membered rings.
Typical Protocol:
Stereochemical Control
The radical intermediate’s conformational flexibility often leads to mixtures of diastereomers. Introducing bulky substituents on the cyclohexane ring mitigates this issue by restricting rotational freedom. For example, tert-butyl groups at the 3-position of the cyclohexane increase trans-diastereomer selectivity to 4:1.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Each Method
| Method | Yield Range (%) | Scalability | Stereocontrol | Key Challenge |
|---|---|---|---|---|
| Oxa-Pictet–Spengler | 55–70 | Moderate | High | Moisture sensitivity |
| Photochemical Diazotization | 60–75 | Low | Moderate | UV equipment requirements |
| Radical Annulation | 50–65 | High | Low | Diastereomer separation |
Chemical Reactions Analysis
Types of Reactions
Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can regenerate the alcohol.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C11H16O3
- Molecular Weight : 196.24 g/mol
- Configuration : (3aS,4S,6aR)
The structural complexity of spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol arises from the presence of a cyclopentadiene and cyclohexane moiety along with dioxole. This unique arrangement influences its reactivity and biological activity.
Reactivity and Synthesis
The compound can undergo various organic transformations, making it a versatile building block in synthetic organic chemistry. Common reactions include:
- Nucleophilic substitutions
- Electrophilic additions
- Cycloadditions
Anticancer Activity
Research indicates that spiro compounds often exhibit significant biological activities, particularly anticancer properties. Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines, including colon and prostate carcinoma. The mechanism of action typically involves:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
Case Study : A study published in Molecules explored the anticancer potential of spiro compounds and highlighted the efficacy of this compound against specific cancer types .
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its unique structural features. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives with potential applications in pharmaceuticals and agrochemicals.
Agrochemical Applications
Preliminary studies suggest that this compound may have applications as an antidote for herbicides like 2,4-D. The effectiveness of this compound as a protective agent for crops has been evaluated through laboratory experiments.
| Compound | Application | Effectiveness |
|---|---|---|
| Spiro[4,6a-dihydro...] | Herbicide antidote | Moderate efficacy observed |
Mechanism of Action
The mechanism of action of spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol involves its interaction with molecular targets through various pathways. The hydroxyl group can form hydrogen bonds, while the spiro structure provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological activities and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
(3aR,4S,6aR)-4-Methyl-4,6a-dihydro-3aH-spiro[cyclopenta[d][1,3]dioxole-2,1'-cyclopentan]-4-ol
- Structure : Replaces the cyclohexane ring with cyclopentane and introduces a methyl group at the 4-position.
- Synthesis : Utilizes methyl lithium in THF at -78°C, similar to the target compound, but yields a more lipophilic product due to the methyl substituent .
- Reactivity : The methyl group may sterically hinder nucleophilic attacks compared to the hydroxyl-containing analog.
(3aR,4S,6aS)-2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- Structure : Features a dimethyl-substituted dioxole ring but lacks the spiro cyclohexane moiety.
- Physical Properties : Molecular formula C₈H₁₂O₃ (MW 156.18); data on boiling point and solubility are unavailable .
- Applications : Primarily used in synthetic intermediates due to its compact structure.
4-Nitrophenoxy Spiro[pyrano-dioxine-cyclohexane] Derivatives
Physical and Chemical Properties
Biological Activity
Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol, also known by its IUPAC name (3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol (CAS No. 134677-23-9), is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of approximately 196.25 g/mol. The compound features a spirocyclic structure that contributes to its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
Studies have shown that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that spiro compounds can inhibit lipid peroxidation effectively.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro tests indicated that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
Research has indicated that this compound may modulate inflammatory pathways. In animal models of inflammation, the compound reduced edema and inflammatory markers significantly.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antioxidant Effects : A study involving rats showed that administration of this compound led to a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity.
- Clinical Evaluation for Antimicrobial Use : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a notable improvement in infection resolution rates when combined with standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
